molecular formula C7H12N2OS B13300261 2-Methoxy-2-(4-methyl-1,3-thiazol-2-yl)ethan-1-amine

2-Methoxy-2-(4-methyl-1,3-thiazol-2-yl)ethan-1-amine

Cat. No.: B13300261
M. Wt: 172.25 g/mol
InChI Key: ZWWXRAQRZRKTKQ-UHFFFAOYSA-N
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Description

2-Methoxy-2-(4-methyl-1,3-thiazol-2-yl)ethan-1-amine is a heterocyclic organic compound that features a thiazole ring. Thiazoles are known for their diverse biological activities and are found in various biologically active molecules

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-2-(4-methyl-1,3-thiazol-2-yl)ethan-1-amine typically involves the reaction of 4-methyl-1,3-thiazole with appropriate methoxy and amine substituents. One common method involves the use of phenyl acetylene, N-bromosuccinimide, and thiourea in an aqueous medium to yield substituted thiazole derivatives .

Industrial Production Methods

Industrial production methods for thiazole derivatives often involve multi-step synthesis processes that are optimized for yield and purity. These methods may include the use of high-pressure reactors and specialized catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-2-(4-methyl-1,3-thiazol-2-yl)ethan-1-amine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring.

Scientific Research Applications

2-Methoxy-2-(4-methyl-1,3-thiazol-2-yl)ethan-1-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Methoxy-2-(4-methyl-1,3-thiazol-2-yl)ethan-1-amine involves its interaction with specific molecular targets and pathways. The thiazole ring can participate in various biochemical reactions, potentially inhibiting or activating enzymes and receptors . This compound may also interfere with cellular processes by binding to DNA or proteins, thereby affecting their function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methoxy-2-(4-methyl-1,3-thiazol-2-yl)ethan-1-amine is unique due to its specific methoxy and amine substituents, which can influence its chemical reactivity and biological activity. Compared to other thiazole derivatives, this compound may exhibit distinct pharmacological properties and industrial applications.

Properties

Molecular Formula

C7H12N2OS

Molecular Weight

172.25 g/mol

IUPAC Name

2-methoxy-2-(4-methyl-1,3-thiazol-2-yl)ethanamine

InChI

InChI=1S/C7H12N2OS/c1-5-4-11-7(9-5)6(3-8)10-2/h4,6H,3,8H2,1-2H3

InChI Key

ZWWXRAQRZRKTKQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CSC(=N1)C(CN)OC

Origin of Product

United States

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